molecular formula C17H12O6 B13769191 6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester CAS No. 67801-59-6

6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester

Cat. No.: B13769191
CAS No.: 67801-59-6
M. Wt: 312.27 g/mol
InChI Key: YNIKZBLWNYWZRB-UHFFFAOYSA-N
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Description

6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester is a chemical compound with the molecular formula C17H12O6 It is known for its unique structure, which includes a dibenzo[b,d]pyran core with carboxylic acid ester groups at positions 4 and 8, and a ketone group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of a precursor compound, such as a dibenzo[b,d]pyran derivative, which is then subjected to esterification and oxidation reactions to introduce the ester and ketone functionalities .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester involves its interaction with specific molecular targets. The ketone and ester groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

67801-59-6

Molecular Formula

C17H12O6

Molecular Weight

312.27 g/mol

IUPAC Name

dimethyl 6-oxobenzo[c]chromene-4,8-dicarboxylate

InChI

InChI=1S/C17H12O6/c1-21-15(18)9-6-7-10-11-4-3-5-12(16(19)22-2)14(11)23-17(20)13(10)8-9/h3-8H,1-2H3

InChI Key

YNIKZBLWNYWZRB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C3=C(C(=CC=C3)C(=O)OC)OC2=O

Origin of Product

United States

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